REACTION_CXSMILES
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[F:1][C:2]([F:9])([F:8])[C:3]([O:5]CC)=O.[CH2:10]([NH:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:11][CH2:12][CH3:13]>>[CH2:10]([N:14]([CH2:15][CH2:16][CH2:17][CH3:18])[C:3](=[O:5])[C:2]([F:1])([F:8])[F:9])[CH2:11][CH2:12][CH3:13]
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Name
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|
Quantity
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2020.9 g
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Type
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reactant
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Smiles
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FC(C(=O)OCC)(F)F
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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FC(C(=O)OCC)(F)F
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Name
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|
Quantity
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2015 g
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Type
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reactant
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Smiles
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C(CCC)NCCCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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equipped with an overhead stirrer, an addition funnel
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Type
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CUSTOM
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Details
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the temperature of the stirred reaction mixture
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Type
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CUSTOM
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Details
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rose from 20° to 40° C
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Type
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ADDITION
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Details
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At the end of the addition period
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Type
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CUSTOM
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Details
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the reaction flask was equipped with an 8 inch
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Type
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DISTILLATION
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Details
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column and distillation head
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Type
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CUSTOM
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Details
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The ethanol by-product was then removed by distillation with a maximum pot temperature of 135° C
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Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled
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Type
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CUSTOM
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Details
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the product was isolated by distillation, boiling range 79°-87° C. at 2.2-3.2 mmHg
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Name
|
|
Type
|
|
Smiles
|
C(CCC)N(C(C(F)(F)F)=O)CCCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |